N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide
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Overview
Description
N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide is a versatile chemical compound that has garnered significant attention in scientific research due to its unique structure and multifunctional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioassays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-(4-(2-morpholino-2-oxoethyl)phenyl)quinoline-8-sulfonamide can be compared with other similar compounds, such as:
Quinoline derivatives: Known for their anti-malarial and anti-cancer properties.
Sulfonamides: Widely used as antibiotics and enzyme inhibitors.
Morpholine-containing compounds: Employed in various pharmaceutical applications due to their stability and reactivity.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-20(24-11-13-28-14-12-24)15-16-6-8-18(9-7-16)23-29(26,27)19-5-1-3-17-4-2-10-22-21(17)19/h1-10,23H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPYHMBFWXRZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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